molecular formula C19H20N2O3 B2429387 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide CAS No. 921773-99-1

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide

Cat. No.: B2429387
CAS No.: 921773-99-1
M. Wt: 324.38
InChI Key: VXIAHQGRWXOIRQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide is an organic compound that belongs to the class of amides. It features a methoxyphenyl group, an indolinone moiety, and a propanamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.

    Attachment of the Methoxyphenyl Group:

    Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the indolinone and amide moieties.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers may study the compound for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or inflammation.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-3-yl)propanamide
  • 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-6-yl)propanamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide lies in the specific positioning of the methoxyphenyl and indolinone groups, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-5-13-3-7-16(24-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIAHQGRWXOIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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